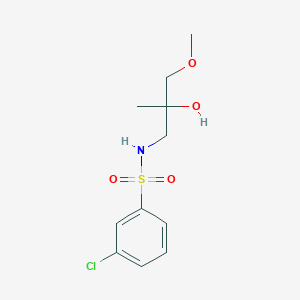

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide

Description

3-Chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 3-chlorophenyl group, a sulfonamide linkage, and a branched alkyl chain containing hydroxyl and methoxy substituents.

Properties

IUPAC Name |

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO4S/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTIMYGPFNCENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with benzene-1-sulfonamide, which is chlorinated using thionyl chloride (SOCl₂) to introduce the chlorine atom at the desired position on the benzene ring.

Side Chain Introduction: The 2-hydroxy-3-methoxy-2-methylpropyl side chain is introduced via a nucleophilic substitution reaction. This involves reacting the chlorinated benzene-1-sulfonamide with 2-hydroxy-3-methoxy-2-methylpropylamine under basic conditions.

Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzene-1-sulfonamide derivatives.

Scientific Research Applications

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its sulfonamide group, which is known to exhibit antibacterial and diuretic properties.

Biological Studies: The compound is used in studies exploring enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide exerts its effects involves:

Molecular Targets: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes, leading to a reduction in the synthesis of essential biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- The target compound differs from 2-chloro analog in chlorine position (3- vs. 2-chloro) and alkyl chain substituents (methoxy vs. methylsulfanyl). These variations may influence electronic properties and biological interactions.

- Compared to COX-2 inhibitors , the target lacks the quinazolinone-styryl moiety but shares the sulfonamide group, which is critical for COX-2 binding. The 3-chloro substituent may reduce steric hindrance compared to bulkier para-substituents in active analogs.

Coordination Chemistry Potential

The hydroxyl and sulfonamide groups in the target compound may act as a bidentate ligand for metal ions, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and nickel complexes in . This could enable applications in catalysis or metallodrug design.

Biological Activity

3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide is a sulfonamide compound characterized by its complex structure, which includes a chloro substituent, a hydroxyl group, and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide is C₁₁H₁₆ClNO₄S. The presence of the sulfonamide functional group allows for significant reactivity and interaction with biological systems. The compound's structural features are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₄S |

| IUPAC Name | 3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide |

| Functional Groups | Sulfonamide, Hydroxyl, Methoxy, Chloro |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Sulfonamides are known to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This inhibition disrupts bacterial growth and reproduction.

- Anticancer Potential : Similar compounds have demonstrated the ability to inhibit carbonic anhydrases, enzymes implicated in tumor growth and metastasis. By inhibiting these enzymes, 3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide may reduce tumor proliferation.

Biological Activity Studies

Research has indicated that compounds structurally related to 3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide exhibit promising biological activities. Below is a summary of key findings:

Antimicrobial Studies

In studies assessing antimicrobial efficacy, sulfonamides have been shown to effectively inhibit a range of bacterial species. For instance, one study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) against common pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity

Research focusing on the anticancer properties of related sulfonamides revealed that they can significantly inhibit cell proliferation in various cancer cell lines. For example, compounds targeting carbonic anhydrases were shown to reduce tumor growth in xenograft models.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a sulfonamide derivative similar to 3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide effectively inhibited bacterial growth in vitro, showing promise as a new antibacterial agent .

- Case Study on Cancer Treatment : Another investigation explored the effects of sulfonamide derivatives on cancer cell lines, revealing that they could induce apoptosis through the inhibition of carbonic anhydrases .

Comparison with Related Compounds

The following table compares 3-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide with structurally similar compounds regarding their biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | Similar side chain without sulfonamide group | Strong antibacterial properties |

| N-(4-sulfamoylphenyl)-N-(2-hydroxyethyl)amine | Contains phenyl sulfonamide group | Known for potent antibacterial effects |

| 5-chloro-N-(4-hydroxyphenyl)-N-(isopropyl)benzenesulfonamide | Chloro and hydroxy groups on different rings | Exhibits unique anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.